4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

Lipophilicity LogP Physicochemical Properties

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid (CAS 51070-62-3) is a lipophilic building block featuring a tetrahydrothiophene-1,1-dioxide ring and a C4 carboxylic acid chain. Its calculated LogP of 1.10—0.78 units above the acetic acid homolog—confers superior membrane permeability, making it a strategic choice for intracellular target campaigns including Gram-negative antibacterial programs. The distinct hydrogen-bonding profile (PSA 91.85 Ų) and secondary amine linker enable systematic SAR exploration of chain-length effects on target engagement and non-specific binding. Deploy as a lipophilic control in 1,1-dioxothiolan library expansion or as a scaffold for lead optimization. Available at ≥95% purity with flexible order sizes.

Molecular Formula C8H15NO4S
Molecular Weight 221.28 g/mol
CAS No. 51070-62-3
Cat. No. B1351519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
CAS51070-62-3
Molecular FormulaC8H15NO4S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NCCCC(=O)O
InChIInChI=1S/C8H15NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h7,9H,1-6H2,(H,10,11)
InChIKeyLOYVVYSXUYAYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid (CAS 51070-62-3) – Structural Class and Physicochemical Baseline


4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid (CAS 51070-62-3; molecular formula C8H15NO4S, MW 221.27) is a non-proteinogenic amino acid derivative that incorporates a tetrahydrothiophene-1,1-dioxide (sulfolane) ring . The molecule features a secondary amine linker between the cyclic sulfone and a butanoic acid chain, which distinguishes it from shorter-chain homologs and confers a distinct lipophilicity (calculated LogP = 1.10) and hydrogen-bonding profile (PSA = 91.85 Ų) .

Why Simple Chain-Length Substitution of 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid Is Not Feasible


Within the 1,1-dioxothiolan-amino acid series, the length of the carboxylic acid side chain critically determines physicochemical properties that directly affect experimental utility. The butanoic acid derivative (C4 chain) exhibits a calculated LogP of 1.10, which is approximately 0.78 units higher than the acetic acid homolog (JFD01307SC, LogP 0.319) [1]. This difference in lipophilicity alters aqueous solubility, membrane permeability, and potential off-target interactions in biological assays [2]. Consequently, substituting the butanoic acid compound with shorter- or longer-chain analogs without empirical validation of the specific assay system is not scientifically justified.

Quantitative Differentiation Evidence for 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid vs. Closest Analogs


Lipophilicity Comparison: Elevated LogP of the Butanoic Acid Derivative vs. Acetic Acid Homolog

The target compound (C4 butanoic acid chain) possesses a calculated LogP of 1.10, whereas the direct acetic acid homolog JFD01307SC (C2 chain) has a reported LogP of 0.319 [1]. This approximately 0.78 log unit increase indicates enhanced lipophilicity for the butanoic acid derivative.

Lipophilicity LogP Physicochemical Properties

Molecular Weight and Rotatable Bond Count: Impact on Drug-Likeness Parameters

The target compound (MW 221.27, 5 rotatable bonds) is larger and more flexible than its propanoic acid homolog (MW 207.25, 4 rotatable bonds) and acetic acid homolog (MW 193.22, 3 rotatable bonds) [1]. These differences may influence oral bioavailability predictions and target binding entropy.

Drug-likeness Molecular Weight Rotatable Bonds

Polar Surface Area (PSA) Comparison: Implications for CNS Penetration

The calculated PSA for the target compound is 91.85 Ų , which is identical to that of the acetic acid homolog JFD01307SC (PSA = 91.85 Ų) due to the same functional group composition [1]. However, the increased lipophilicity (LogP 1.10 vs. 0.319) may still confer differential CNS penetration characteristics.

Polar Surface Area CNS Penetration Blood-Brain Barrier

Recommended Application Scenarios for 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic Acid Based on Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Membrane Permeability

The elevated LogP of 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid (1.10 vs. 0.319 for the acetic acid homolog) makes it a preferable building block when designing analogs intended for intracellular targets or crossing biological membranes [1]. This property is particularly valuable in campaigns targeting Gram-negative bacterial pathogens or intracellular parasites, where compound accumulation within the bacterial cytoplasm is critical.

Chemical Biology: Use as a Lipophilic Control Probe in Structure-Activity Relationship (SAR) Studies

In SAR studies of 1,1-dioxothiolan-amino acid derivatives, the butanoic acid compound serves as a lipophilic control to assess the contribution of chain length to biological activity . Its distinct LogP and increased rotatable bond count enable systematic evaluation of how incremental hydrophobicity affects target engagement, solubility, and non-specific binding.

Early-Stage Drug Discovery: Hit-to-Lead Expansion of Glutamine Synthetase Inhibitors

Given that the acetic acid homolog JFD01307SC exhibits anti-tubercular activity (MIC 8-16 µg/mL) via glutamine synthetase inhibition , the butanoic acid derivative offers a homologous expansion opportunity. The longer carbon chain may alter binding kinetics or resistance profiles, making it a candidate for follow-on libraries aimed at improving upon the lead compound's properties.

Synthetic Chemistry: Building Block with Distinct Lipophilicity for Library Design

As a building block with a defined LogP and a unique combination of sulfone and secondary amine functionalities, 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid enables the construction of compound libraries with controlled lipophilicity . This is essential for maintaining drug-like properties while exploring chemical space around the 1,1-dioxothiolan scaffold.

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